molecular formula C18H16BrClN2O B1627500 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one CAS No. 383192-89-0

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one

Cat. No. B1627500
CAS RN: 383192-89-0
M. Wt: 391.7 g/mol
InChI Key: AEDPCMOIJFCKBN-UHFFFAOYSA-N
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Description

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one (herein referred to as 3-BP-7CQ) is a novel compound synthesized from quinazolinone and bromopropylbenzene. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

3-BP-7CQ has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. In addition, it has also been studied for its ability to inhibit the activity of enzymes involved in the synthesis of proteins. These studies suggest that 3-BP-7CQ may have potential applications in the fields of biochemistry and physiology.

Mechanism of Action

3-BP-7CQ has been studied for its mechanism of action. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins by binding to their active sites. This binding prevents the enzymes from binding to their substrates, thus inhibiting their activity. In addition, 3-BP-7CQ has also been found to interact with the active sites of other enzymes involved in various biochemical processes, such as the synthesis of fatty acids and the breakdown of carbohydrates.
Biochemical and Physiological Effects
3-BP-7CQ has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, as well as other enzymes involved in various biochemical processes. This inhibition of enzyme activity can result in changes in the levels of various metabolites and hormones in the body, which can have a variety of effects on the body. For example, it has been found to reduce the levels of cholesterol and triglycerides in the blood, as well as to reduce the levels of glucose in the blood. In addition, it has also been found to increase the levels of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

3-BP-7CQ has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. In addition, it is relatively stable and has a long shelf life, making it suitable for use in long-term experiments. However, it is also relatively expensive, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are several potential future directions for the use of 3-BP-7CQ in scientific research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects in order to better understand its potential applications in various fields of research. In addition, it could be used in combination with other compounds in order to increase its efficacy and to reduce its side effects. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases and conditions.

properties

IUPAC Name

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O/c1-2-15(19)17-21-16-10-13(20)8-9-14(16)18(23)22(17)11-12-6-4-3-5-7-12/h3-10,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDPCMOIJFCKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594019
Record name 3-Benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383192-89-0
Record name 3-Benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Reactant of Route 2
3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one

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